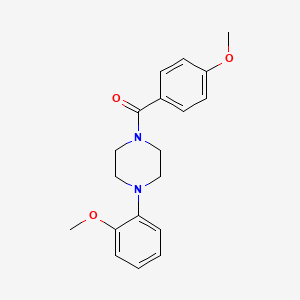

![molecular formula C20H22N4O B5587559 N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as "N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide," often involves multi-step reactions that may include the formation of pyrazole rings through cyclization processes and the attachment of specific functional groups to achieve desired properties. These processes are guided by principles of organic synthesis, aiming for efficiency, selectivity, and yield optimization. While specific studies on the synthesis of this exact compound were not identified, research on similar compounds provides insights into common methodologies and challenges associated with synthesizing complex organic molecules (Yıldırım et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed to elucidate the three-dimensional arrangements of atoms within these molecules, providing insights into their structural features and stability. The molecular structure influences the compound's reactivity, binding affinities, and overall chemical properties (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide" includes its participation in various organic reactions, such as nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions can modify the compound's structure, leading to derivatives with different properties and potential applications. The compound's chemical properties are influenced by its functional groups, molecular geometry, and electronic configuration, affecting its stability, solubility, and reactivity (Drev et al., 2014).

Physical Properties Analysis

The physical properties of "N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide," such as melting point, boiling point, solubility in various solvents, and crystal structure, are essential for its characterization and practical applications. These properties are determined through experimental measurements and can provide valuable information for handling, storage, and formulation of this compound (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards various chemical reagents, and stability under different conditions, are critical for its application in chemical synthesis, material science, and potentially in pharmaceuticals. Understanding these properties facilitates the development of new synthetic routes and the optimization of existing ones for the production of this and related compounds (Martins et al., 2002).

Applications De Recherche Scientifique

Synthesis and Characterization

One significant area of application involves the synthesis and structural characterization of compounds structurally related to N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide. Researchers have developed methods for synthesizing a range of pyrazole and pyrazolopyrimidine derivatives, which are then characterized using techniques like IR, MS, 1H-NMR, and 13C-NMR. These compounds have shown potential applications in medicinal chemistry due to their interesting biological activities (Hassan, Hafez, & Osman, 2014).

Biological Evaluation

The biological evaluation of related pyrazole derivatives has revealed their potential as inhibitors for neural and inducible Nitric Oxide Synthase (nNOS and iNOS), with implications for treating conditions like Parkinson's disease (López Cara et al., 2009). Another study synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, showing moderate antifungal activities against various phytopathogenic fungi, hinting at potential agricultural applications (Wu et al., 2012).

Anticancer and Anti-inflammatory Agents

Research into pyrazolopyrimidines derivatives has shown that these compounds can act as anticancer and anti-5-lipoxygenase agents, providing a starting point for the development of new therapeutic agents (Rahmouni et al., 2016). This highlights the compound's relevance in the search for new treatments for cancer and inflammation.

Antimicrobial Activity

The synthesis of novel pyrazolopyridine derivatives and their testing against a range of bacterial strains have unveiled moderate to good antibacterial activities. This suggests the potential for developing new antimicrobial agents based on the pyrazole scaffold (Panda, Karmakar, & Jena, 2011).

Propriétés

IUPAC Name |

N-[(2-methylphenyl)-pyridin-4-ylmethyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-6-16-13-18(24-23-16)20(25)22-19(15-9-11-21-12-10-15)17-8-5-4-7-14(17)2/h4-5,7-13,19H,3,6H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJCGTOLJLJRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NC(C2=CC=NC=C2)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methylphenyl)-pyridin-4-ylmethyl]-5-propyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)